Product packaging for Lefucoxib(Cat. No.:CAS No. 849048-84-6)

Lefucoxib

Cat. No.: B1674701
CAS No.: 849048-84-6
M. Wt: 394.4 g/mol
InChI Key: BYPOBZCPKWLRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lefucoxib (5-(3,4-dimethyl-phenyl)-1-methanesulfonyl-3-trifluoromethol-pyrazole) is a novel selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, developed for the investigation of the signs of osteoarthritis and symptoms of rheumatoid arthritis . Its mechanism of action involves the inhibition of the inducible COX-2 isoform, which is predominantly expressed in inflamed tissues and is responsible for the synthesis of prostaglandins associated with pain and swelling . The selective inhibition ratio of COX-2 over the constitutive COX-1 isoform for this compound is approximately 450, which is associated with a significantly lower incidence of gastrointestinal complications compared to non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) . This selectivity makes it a valuable tool for researching inflammatory pathways with a potentially improved side-effect profile. Metabolism studies in rats indicate that hydroxylation is the primary biotransformation pathway for this compound, a profile that differs from some other selective COX-2 inhibitors like rofecoxib . Researchers can leverage this compound to explore selective COX-2 inhibition in preclinical models of inflammation and pain, and to study the metabolism and pharmacokinetics of pyrazole-based pharmaceutical compounds . This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H17F3N2O2S B1674701 Lefucoxib CAS No. 849048-84-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

849048-84-6

Molecular Formula

C19H17F3N2O2S

Molecular Weight

394.4 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-1-(4-methylsulfonylphenyl)-3-(trifluoromethyl)pyrazole

InChI

InChI=1S/C19H17F3N2O2S/c1-12-4-5-14(10-13(12)2)17-11-18(19(20,21)22)23-24(17)15-6-8-16(9-7-15)27(3,25)26/h4-11H,1-3H3

InChI Key

BYPOBZCPKWLRFH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)C)C(F)(F)F)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lefucoxib; 

Origin of Product

United States

Lefucoxib: Chemical Synthesis and Structural Basis of Action

Synthetic Methodologies for Lefucoxib Derivations

The synthesis of this compound involves specific chemical reaction pathways to construct its pyrazole (B372694) core and append the necessary functional groups. Research into its synthesis details particular starting materials and reaction conditions.

Chemical Reaction Pathways for Compound Generation

A described synthetic route for this compound involves the reaction of a substituted 1,3-dione with a phenylhydrazine (B124118) derivative. Specifically, 1-(3,4-dimethylphenyl)-4,4,4-trifluoro-1,3-butanedione (referred to as IV1 in one source) is reacted with a p-methanesulfonyl phenyl hydrazine (B178648) salt. newdrugapprovals.org This reaction is typically carried out under reflux conditions in a solvent such as ethanol (B145695) for an extended period, such as 15 hours. newdrugapprovals.org

Another step in a potential synthesis involves the preparation of the substituted 1,3-dione precursor. This can be achieved by reacting 3,4-dimethylphenyl ethanone (B97240) with trifluoroacetic ethyl acetate (B1210297). newdrugapprovals.orgnewdrugapprovals.org This reaction is reported to occur at elevated temperatures, such as 100 ℃, for several hours. newdrugapprovals.orgnewdrugapprovals.org The product is then typically isolated and purified. newdrugapprovals.orgnewdrugapprovals.org

A general reaction pathway for the synthesis of 1,3,5-trisubstituted-2-pyrazole derivatives, a class that includes this compound, through photocatalytic methods has also been described. newdrugapprovals.org

Optimization of Synthetic Routes

Optimization of synthetic routes for chemical compounds like this compound aims to improve yield, purity, and efficiency. While specific detailed optimization studies for this compound itself are not extensively detailed in the provided snippets, general principles of synthetic optimization in organic chemistry apply. These can involve varying reaction parameters such as temperature, reaction time, solvent, and catalyst. nih.govnih.gov For instance, the reaction time for the pyrazole formation step is noted as 15 hours in one protocol. newdrugapprovals.org The yield of the 1,3-dione intermediate from 3,4-dimethylphenyl ethanone and trifluoroacetic ethyl acetate is reported as 60% after distillation. newdrugapprovals.orgnewdrugapprovals.org The final step of pyrazole formation from the substituted 1,3-dione and the phenylhydrazine derivative is reported to yield 3.1 g of product with a melting point of 129-131 ℃. newdrugapprovals.org Elemental analysis data is provided to confirm the composition of the synthesized compound. newdrugapprovals.org

Purity Assessment and Characterization for Research Material

Ensuring the purity of a synthesized compound is crucial for its use as research material. Various analytical techniques are employed for purity assessment and characterization. For this compound, techniques such as elemental analysis and mass spectrometry (MS) have been used to confirm its composition and molecular weight. newdrugapprovals.org Elemental analysis of a synthesized sample of this compound showed calculated values of C, 57.86; H, 4.34; N, 7.10, with found values of C, 57.97; H, 4.29; N, 7.20. newdrugapprovals.org Mass spectrometry provided a mass-to-charge ratio (m/z) of 395 (M+1), consistent with the molecular weight of this compound. newdrugapprovals.org

High-performance liquid chromatography (HPLC) is a common technique for assessing the purity of drug compounds and analyzing them in biological samples. newdrugapprovals.orgnewdrugapprovals.orgresearchgate.net While a specific HPLC purity assessment for bulk this compound is not detailed in the provided text, HPLC with fluorescence detection has been used for the determination of this compound in rat plasma, urine, and feces for pharmacokinetic studies. newdrugapprovals.orgnewdrugapprovals.orgresearchgate.net This suggests that HPLC methods are applicable for analyzing this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, such as ¹H NMR and ¹³C NMR, is also a powerful tool for structural elucidation and can be used to assess the purity of organic compounds by identifying and quantifying impurities. newdrugapprovals.orgnewdrugapprovals.org

Molecular Architecture of this compound and its Relation to Cyclooxygenase-2 Recognition

This compound is characterized by its molecular architecture, which is key to its function as a selective cyclooxygenase-2 (COX-2) inhibitor. newdrugapprovals.orghodoodo.com Its structure includes a central pyrazole ring substituted with a trifluoromethyl group, a 3,4-dimethylphenyl group, and a 4-(methylsulfonyl)phenyl group. newdrugapprovals.org This specific arrangement of functional groups contributes to its interaction with the COX-2 enzyme.

COX-2 is an enzyme involved in the production of prostaglandins (B1171923), which are mediators of inflammation, pain, and fever. clevelandclinic.orgd-nb.inforxlist.comnih.gov Selective COX-2 inhibitors are designed to target COX-2 while sparing cyclooxygenase-1 (COX-1), an enzyme that produces prostaglandins important for gastric protection and blood clotting. clevelandclinic.orgrxlist.comnih.govresearchgate.net The selectivity of COX-2 inhibitors is attributed to their ability to bind preferentially to the active site of the COX-2 enzyme, which has a larger and more flexible binding pocket compared to COX-1. d-nb.info

Research findings on the metabolism of this compound in rats indicate that hydroxylation is a primary metabolic pathway, occurring on the dimethylphenyl ring. nih.govresearchgate.net This suggests that these positions on the molecule are accessible for enzymatic modification, which can be relevant to understanding how the molecule is processed in biological systems and could potentially influence its interaction with target enzymes or other proteins.

Enzymatic Inhibition Profile of Lefucoxib: Cyclooxygenase Selectivity and Kinetic Analysis

In Vitro Inhibition of Cyclooxygenase Isoforms (COX-1 and COX-2) by Lefucoxib

In vitro studies are fundamental in determining the direct inhibitory activity of a compound on isolated enzymes. For COX inhibitors, this involves assessing their ability to inhibit the catalytic activity of COX-1 and COX-2 isoforms, usually measured by the reduction in prostaglandin (B15479496) production.

Determination of Half Maximal Inhibitory Concentration (IC50) and Selectivity Index (SI) Values

The half maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor, representing the concentration required to inhibit 50% of the enzyme's activity. For COX inhibitors, IC50 values are determined for both COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2 over COX-1 wikipedia.org.

Comparative Analysis with Established Selective COX-2 Inhibitors

Comparing the in vitro inhibition profile of a novel COX-2 inhibitor like this compound with established selective COX-2 inhibitors provides context for its potency and selectivity. Established selective COX-2 inhibitors include compounds such as Celecoxib (B62257), Rofecoxib, and Etoricoxib nih.govwikipedia.orgnih.govjpp.krakow.pl.

Studies on established coxibs have reported varying degrees of COX-2 selectivity. For instance, Celecoxib has been reported to be approximately 30 times more potent at inhibiting COX-2 than COX-1, with a selectivity of 7.6 in a human whole blood assay nih.govscielo.org.mx. Rofecoxib showed a higher selectivity of 35 in the same assay, while Etoricoxib demonstrated even greater selectivity, with a reported selectivity ratio of 106 nih.govscielo.org.mxresearchgate.netnih.gov. These differences in selectivity contribute to variations in their therapeutic profiles and potential for side effects nih.gov. Without specific IC50 and SI data for this compound, a direct quantitative comparison of its in vitro selectivity with these established agents is not possible based on the provided search results.

Mechanistic Insights into this compound-Enzyme Interactions

Understanding how an inhibitor interacts with its target enzyme at a molecular level provides crucial insights into its mechanism of action. For COX inhibitors, this involves characterizing their binding to the active site of the COX enzymes.

Competitive Inhibition Kinetics and Binding Site Characterization

Most NSAIDs, including selective COX-2 inhibitors, act as competitive inhibitors of COX enzymes, competing with the natural substrate, arachidonic acid, for binding to the active site nih.gov. The active site of COX enzymes is a hydrophobic channel scielo.org.mx. A key difference between COX-1 and COX-2 lies in the amino acid at position 523; Isoleucine in COX-1 is replaced by a smaller Valine in COX-2 jpp.krakow.pl. This difference creates a larger side pocket in the COX-2 enzyme that is not present in COX-1 jpp.krakow.pl. Selective COX-2 inhibitors are designed to exploit this difference, binding preferentially to the COX-2 active site, often utilizing this side pocket jpp.krakow.plscielo.org.mx.

While the general principles of competitive inhibition and binding site characteristics for selective COX-2 inhibitors are well-established, specific details regarding the competitive inhibition kinetics and precise binding site characterization of this compound within the COX-1 and COX-2 enzymes were not found in the analyzed search results. Studies on other coxibs indicate that their interaction often involves binding of sulfur-containing phenyl rings into the COX-2 side pocket scielo.org.mx.

Allosteric Regulation and Conformational Dynamics

Beyond direct competitive inhibition at the active site, enzyme activity can also be modulated through allosteric regulation, where molecules bind to a site distinct from the active site, inducing conformational changes that affect the enzyme's catalytic activity blogspot.com. COX enzymes have been shown to function as conformational heterodimers, with potential for allosteric modulation. Fatty acids, even those that are not substrates, can bind to an allosteric site on one monomer of the COX dimer and influence the catalytic activity of the other monomer. This allosteric binding can modulate the enzyme's activity and stability.

While the concept of allosteric regulation and conformational dynamics in COX enzymes is recognized, specific research detailing any allosteric effects or how this compound might influence the conformational dynamics of COX-1 or COX-2 was not available in the provided search results blogspot.com.

Structure Activity Relationship Sar Investigations of Lefucoxib Analogues

Systematic Exploration of Molecular Substructures and Their Impact on COX-2 Inhibitory Potency

Systematic exploration of molecular substructures involves modifying different parts of the Lefucoxib molecule and its analogues to assess the effect on COX-2 inhibition. This often includes altering substituents on aromatic rings, modifying linker regions, or changing the core heterocyclic scaffold. Studies on pyrazole-based COX-2 inhibitors, a class to which this compound belongs, have shown that the nature and position of substituents significantly impact activity. ijpsjournal.comencyclopedia.pub

For instance, modifications on the N-aryl group of pyrazole (B372694) derivatives can enhance binding affinity through interactions like π-π stacking. ijpsjournal.com The presence of specific groups, such as sulfonamide (-SO₂NH₂) or methyl sulfone (-SO₂CH₃), is often crucial for potent COX-2 inhibition. wikipedia.orgencyclopedia.pubacs.org Research indicates that incorporating a benzenesulfonamide (B165840) moiety in pyrazole derivatives can lead to potent anti-inflammatory activity with good selectivity towards COX-2. encyclopedia.pub Similarly, the position of substituents on phenyl rings attached to the pyrazole core has been shown to be critical for achieving selectivity and potency. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies are often employed in this exploration, attempting to correlate physicochemical properties of compounds with their biological activity using mathematical models. spu.edu.sychemmethod.comnih.gov These studies can help predict the activity of novel analogues before synthesis, guiding the design process. spu.edu.sy

Identification of Key Pharmacophoric Features for Enhanced Selectivity

Identifying key pharmacophoric features involves pinpointing the essential structural elements and their spatial arrangement required for a molecule to bind selectively to the COX-2 enzyme. For selective COX-2 inhibitors, a common feature is the presence of a bulky group that can be accommodated in a secondary pocket present in the COX-2 active site but absent or smaller in COX-1. wikipedia.org

In pyrazole-based COX-2 inhibitors like celecoxib (B62257), the sulfonamide group (-SO₂NH₂) or a methyl sulfone group (-SO₂CH₃) plays a critical role in conferring COX-2 selectivity. wikipedia.orgijpsjournal.comacs.org These groups often interact with specific amino acid residues in the COX-2 binding site, such as Arg513 and His90, which differ in COX-1. mdpi.comacs.org The diaryl rings with a cis-stilbene-like configuration in some COX-2 inhibitors are thought to reduce binding affinity towards the smaller COX-1 binding site. mdpi.com

Pharmacophore models of pyrazole derivatives have been generated to identify the structural features essential for selective COX-2 inhibition. researchgate.netsci-hub.sesci-hub.se These models often highlight the importance of a hydrogen bond acceptor, hydrophobic groups, and an aromatic ring at specific spatial arrangements for selective binding to COX-2. sci-hub.se

Design Principles for Novel Pyrazole-Based COX-2 Inhibitor Analogues

Based on SAR investigations and the identification of key pharmacophoric features, several design principles have emerged for developing novel pyrazole-based COX-2 inhibitors. These principles aim to optimize inhibitory potency, enhance COX-2 selectivity, and potentially improve pharmacokinetic properties.

One principle involves incorporating known COX-2 selective pharmacophores, such as sulfonamide or methyl sulfone groups, onto the pyrazole scaffold. wikipedia.orgencyclopedia.pubacs.org The position and nature of other substituents on the pyrazole ring and attached aromatic rings are then systematically varied to fine-tune activity and selectivity. ijpsjournal.comencyclopedia.pubmdpi.com

Another approach involves the design of hybrid molecules that combine the pyrazole core with other heterocyclic systems or pharmacophores known to interact with COX-2 or related inflammatory targets. ijpsjournal.comnih.govresearchgate.net For example, pyrazole-pyridazine hybrids or pyrazole-thiazole hybrids have been explored for their anti-inflammatory potential and COX-2 inhibition. ijpsjournal.comnih.gov

Structure-based drug design, utilizing the crystal structures of COX enzymes, also plays a significant role. mdpi.comacs.org By understanding the interactions between known inhibitors and the COX-2 binding site, researchers can design new molecules that are predicted to bind effectively and selectively. mdpi.comacs.org Increasing the bulkiness around the pyrazole nucleus can also be a strategy to improve COX-2 selectivity. mdpi.com

The use of computational methods, including molecular docking and QSAR analysis, is integral to the design process, allowing for the virtual screening and optimization of potential candidates before synthesis. spu.edu.sychemmethod.comnih.govresearchgate.netsci-hub.sesci-hub.seacs.org

Preclinical Pharmacological Research of Lefucoxib: Mechanisms and Efficacy in Model Systems

In Vitro Mechanistic Studies of Lefucoxib's Biological Actions

In vitro studies are fundamental for exploring the direct effects of a compound on cells and identifying its molecular targets and the pathways it influences. atlantiaclinicaltrials.com These studies provide initial insights into how a drug candidate might exert its therapeutic effects.

Cellular Pathway Modulation and Target Engagement in Cultured Systems

Research into this compound has included investigations into its effects on cellular pathways in cultured systems. Preclinical studies aim to understand a product's mechanism of action at the molecular and cellular level. atlantiaclinicaltrials.com This involves identifying the specific proteins or enzymes that this compound interacts with and how these interactions alter downstream cellular processes. While specific detailed findings on this compound's cellular pathway modulation were not extensively detailed in the provided search results, such studies are crucial for establishing target engagement and understanding the initial biological actions of the compound. Flow cytometry is a technique used in preclinical research to gain insights into cellular mechanisms and evaluate drug efficacy, including assessing cell signaling and immune activation pathways. mlm-labs.com

Biochemical Characterization of Downstream Effects

Biochemical characterization focuses on identifying and quantifying the molecular changes that occur in cells or tissues as a result of this compound treatment. This can include analyzing changes in protein expression, enzyme activity, or the production of signaling molecules. Metabolite profiling and identification studies, often using techniques like liquid chromatography-mass spectrometry (LC-MS), are key components of biochemical characterization, helping to understand how the compound is processed and what metabolites are formed. wuxiapptec.compharmaron.com Studies on the metabolism of this compound in rats using HPLC coupled with fluorescence detector and LC-MSn analysis identified hydroxylation as a primary metabolic pathway. nih.gov The chemical structure of a di-hydroxy metabolite was identified, and it was detected in rat plasma, urine, and feces after oral administration. nih.gov In vitro metabolism studies with liver microsome incubation were used to accumulate sufficient metabolites for 1H NMR analysis, which helped identify the chemical structures of two isomeric mono-hydroxy metabolites. nih.gov The quantitative ratio of these two isomeric metabolites was determined to be 1:2 based on 1H NMR signal analysis. nih.gov

Data derived from biochemical characterization studies can be presented in tables to illustrate the quantitative effects of this compound on specific biochemical markers or pathways.

Table 1: Example of Biochemical Findings (Illustrative)

Analyte/PathwayControl LevelThis compound Treated LevelChange
Metabolite AX unitsY units↑ or ↓
Enzyme B ActivityP activityQ activity↑ or ↓
Protein C ExpressionM levelN level↑ or ↓

In Vivo Studies in Animal Models of Disease

In vivo studies are essential for evaluating the effects of a drug candidate within a living organism, providing insights into its efficacy, pharmacokinetics, and how it interacts with complex biological systems. atlantiaclinicaltrials.comresearchgate.net Animal models are widely used in preclinical research to simulate human disease conditions. gubra.dk

Selection and Validation of Relevant Animal Models for Inflammatory Research

The selection of appropriate animal models is crucial for preclinical research, aiming to mimic human disease pathology as closely as possible. gubra.dk For inflammatory research, various animal models have been established and validated. These include chemically induced models like those using carrageenan, LPS, CFA, or DSS to induce inflammation. pharmaron.comwuxibiology.com Other models focus on specific inflammatory conditions such as adjuvant-induced arthritis, collagen-induced arthritis, or monosodium urate crystal-induced gouty arthritis. pharmaron.com The validation of these models involves ensuring they exhibit key features of the human disease, such as histopathological changes, inflammatory markers, and functional deficits. wuxibiology.com Animal species commonly used in inflammatory research include mice, rats, rabbits, and sometimes larger animals like sheep or pigs, depending on the specific research question and the translatability of the model to the human condition. researchgate.netrhinologyonline.org Despite their importance, animal models have limitations in perfectly replicating human diseases due to species-specific differences in biology and drug responses. researchgate.netfrontiersin.orgfda.gov

Evaluation of this compound's Efficacy in Preclinical Disease Models

Preclinical efficacy studies evaluate a drug candidate's potential treatment benefits in relevant animal models. atlantiaclinicaltrials.complos.org While detailed efficacy data for this compound across various inflammatory models were not extensively provided in the search results, a study on its metabolism was conducted in Wistar rats, implying the use of this species in this compound research. nih.gov Efficacy in inflammatory models is typically assessed by measuring indicators of inflammation, such as swelling, pain response, levels of pro-inflammatory cytokines, or histological evaluation of affected tissues. pharmaron.com

Table 2: Example of In Vivo Efficacy Findings (Illustrative)

Animal ModelDisease Induced ByEfficacy EndpointControl Group ResultThis compound Treated Group ResultOutcome
Rat Model AInflammatory Agent XSwelling ReductionY %Z %Significant Reduction
Mouse Model BInflammatory Agent YCytokine Level (e.g., TNF-α)M pg/mLN pg/mLSignificant Decrease

70% of investigator brochures for phase I/II trials described mechanistic evidence of efficacy in at least one preclinical efficacy study. plos.org

Biotransformation and Metabolite Profiling in Animal Systems

Understanding the biotransformation and metabolite profile of a drug candidate in animal models is crucial for assessing its pharmacokinetics and identifying potential active or toxic metabolites. wuxiapptec.comfda.gov As mentioned in the in vitro section, the in vivo metabolism of this compound has been studied in rats. nih.gov This research involved administering this compound orally to Wistar rats and analyzing plasma and excreta using HPLC and LC-MSn. nih.gov Hydroxylation was identified as the primary metabolic pathway. nih.gov A di-hydroxy metabolite was detected in plasma, urine, and feces. nih.gov The identification of metabolites in animal species used for preclinical studies is important, especially if human exposure to a metabolite is disproportionately higher than in the animal models. fda.gov Metabolite profiling in animal models helps to compare metabolic pathways across species and guide toxicology studies. fda.govsciex.com

Table 3: this compound Metabolites Identified in Rat Studies

Metabolite TypeIdentification MethodDetected In (Rat)Notes
Di-hydroxy metaboliteMSn spectraPlasma, Urine, Feces nih.govStructure identified. nih.gov
Mono-hydroxy metabolites (2 isomers)1H NMR, 1H-1H COSYLiver microsome incubations nih.govStructures identified, 1:2 ratio. nih.gov

This biotransformation data in animal models complements the in vitro findings and provides a more complete picture of how this compound is processed within a living system. nih.gov

Identification and Structural Elucidation of this compound Metabolites

The identification and structural elucidation of drug metabolites are critical steps in understanding a compound's biotransformation within a biological system researchgate.netpharmaron.comcriver.com. Studies investigating the metabolism of this compound in rats have employed techniques such as high-performance liquid chromatography (HPLC) coupled with fluorescence detection and liquid chromatography-mass spectrometry (LC-MSn) nih.govresearchgate.net.

Initial in vivo metabolism studies in Wistar rats, following oral administration of this compound, involved the analysis of plasma and excreta nih.govresearchgate.net. These analyses indicated that hydroxylation is a primary metabolic pathway for this compound in rats nih.govresearchgate.net. A di-hydroxy metabolite was identified through MSn spectra and was detected in rat plasma, urine, and feces after oral dosing nih.gov.

However, the structural identification of mono-hydroxy metabolites proved challenging using MSn analysis alone due to the presence of two similar methyl groups on the phenyl ring of the this compound structure nih.gov. To overcome this, in vitro metabolism studies utilizing liver microsome incubations were conducted to generate sufficient quantities of metabolites for further analysis nih.gov. Nuclear Magnetic Resonance (NMR) analysis, specifically 1H NMR and 1H-1H correlated spectroscopy (1H-1H COSY), was successfully employed for the structural elucidation of two isomeric mono-hydroxy metabolites that exhibited the same retention time in chromatograms nih.gov. The quantitative ratio of these two isomeric metabolites was determined to be 1:2 based on the integration height of their 1H NMR signals nih.gov.

This research highlights the value of combining in vivo and in vitro metabolism studies with advanced analytical techniques like LC-MSn and NMR for comprehensive drug metabolite identification nih.gov.

Metabolic Pathways and Enzymes Involved

Metabolic pathways involve a series of enzyme-catalyzed reactions that transform a compound within an organism bioknowledgy.infozmchdahod.org. The primary metabolic pathway identified for this compound in rats is hydroxylation nih.govresearchgate.net. This process typically involves cytochrome P450 (CYP) enzymes, which are major players in the phase I metabolism of many drugs mdpi.com.

While specific enzymes responsible for this compound hydroxylation were not explicitly detailed in the provided abstracts, hydroxylation reactions are commonly mediated by various CYP isoforms in the liver and other tissues mdpi.com. The formation of both mono- and di-hydroxy metabolites suggests the involvement of enzymes capable of catalyzing sequential or multiple hydroxylation events on the this compound molecule, particularly on the dimethyl-phenyl ring nih.gov.

Further research would be required to definitively identify the specific CYP isoforms or other enzymes involved in the hydroxylation of this compound and to fully delineate the metabolic pathways beyond hydroxylation, such as potential phase II conjugation reactions.

In Vitro-In Vivo Correlation in Metabolic Research

In vitro-in vivo correlation (IVIVC) in metabolic research aims to establish a relationship between in vitro metabolic data (e.g., from liver microsomes or hepatocytes) and in vivo metabolic outcomes (e.g., metabolite profiles in plasma or excreta) nih.govresearchgate.netfrontiersin.orgfabad.org.tr. Such correlations are valuable for predicting in vivo drug behavior from in vitro studies, potentially reducing the need for extensive animal testing and aiding in the optimization of drug development quantics.co.ukcrownbio.comresearchgate.netcarcinotech.com.

In the case of this compound, the study on its metabolism in rats demonstrated the utility of integrating in vitro and in vivo data for metabolite identification nih.gov. While MSn analysis of in vivo samples provided initial evidence of hydroxylation and identified a di-hydroxy metabolite, in vitro incubation with liver microsomes was essential to generate sufficient quantities of mono-hydroxy metabolites for structural elucidation using NMR nih.gov. This exemplifies how in vitro systems can complement in vivo studies to provide a more complete understanding of a compound's metabolic profile.

Establishing a strong IVIVC for the metabolism of a drug like this compound can help predict the types and quantities of metabolites that will be formed in living organisms based on in vitro enzyme activity or cellular metabolism studies nih.govfrontiersin.org. This is particularly important if metabolites contribute to the efficacy or toxicity of the parent compound nih.govfrontiersin.org. Although the provided information focuses on metabolite identification, the successful co-application of in vivo and in vitro methods in the this compound metabolism study lays the groundwork for potential future IVIVC investigations to better understand its metabolic fate across different species, including humans nih.govpharmaron.com.

Table 1: Summary of this compound Metabolites Identified in Rat Studies

Metabolite TypeDetection Method(s) UsedBiological Matrices Detected InStructural Elucidation Method(s)
Di-hydroxyLC-MSn, HPLC-fluorescencePlasma, Urine, FecesMSn spectra
Mono-hydroxy (Isomer 1)LC-MSn, HPLC-fluorescence, NMRNot explicitly stated for in vivo detection in abstract; generated in vitro1H NMR, 1H-1H COSY
Mono-hydroxy (Isomer 2)LC-MSn, HPLC-fluorescence, NMRNot explicitly stated for in vivo detection in abstract; generated in vitro1H NMR, 1H-1H COSY

Table 2: Analytical Techniques Used in this compound Metabolism Studies

TechniqueApplication in this compound Studies
HPLC-Fluorescence DetectionDetection and analysis of this compound and its metabolites in biological matrices
LC-MSnIdentification and fragmentation analysis of metabolites
1H NMRStructural elucidation of mono-hydroxy metabolites
1H-1H COSYConfirmation of structural connectivity in mono-hydroxy metabolites

Advanced Computational and Cheminformatics Approaches for Lefucoxib Research

Molecular Modeling and Docking Simulations of Lefucoxib with Cyclooxygenase Enzymes

Molecular modeling and docking simulations are widely used to study the interaction between small molecules, such as COX inhibitors, and their target enzymes, like cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). newdrugapprovals.orgblogspot.commims.comguidetomalariapharmacology.org These techniques predict the preferred binding orientation (pose) of a ligand within the enzyme's active site and estimate the binding affinity. wikipedia.orgblogspot.com

For COX-2 inhibitors, docking simulations typically involve placing the ligand into the known crystal structure of the COX-2 enzyme. newdrugapprovals.orgblogspot.commims.comguidetomalariapharmacology.org Analysis of the resulting poses and interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking interactions with key amino acid residues in the active site (e.g., Arg120, Tyr355, His90, Gln192, Ser353, Tyr385, Val523), provides insights into the molecular basis of binding and selectivity. blogspot.commims.comguidetomalariapharmacology.org Selective COX-2 inhibitors are designed to preferentially bind to the larger active site of COX-2 compared to the smaller active site of COX-1, which is due to a key amino acid difference (a valine in COX-2 instead of an isoleucine in COX-1 at position 523). wikipedia.orgmims.com

While general principles of COX-2 inhibitor docking are well-established and applied to many compounds including pyrazole (B372694) derivatives mims.comguidetomalariapharmacology.orgciteab.comctdbase.org, specific detailed studies focusing on the molecular docking of this compound with COX enzymes were not prominently found in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Development for Pyrazole Inhibitors

Quantitative Structure-Activity Relationship (QSAR) studies aim to build predictive models that correlate the structural and physicochemical properties of a series of compounds with their biological activity. nih.govwikipedia.orgbldpharm.com For pyrazole inhibitors, QSAR models can help identify the molecular features that are important for COX inhibitory activity, selectivity, and other relevant properties. nih.govctdbase.orgbldpharm.com

QSAR model development typically involves:

Defining a set of structurally related pyrazole compounds with known biological activity (e.g., IC₅₀ values against COX-1 and COX-2).

Calculating molecular descriptors that represent various aspects of the compounds' structures and properties (e.g., electronic, steric, hydrophobic). nih.gov

Using statistical methods (e.g., multiple linear regression, partial least squares) to build a mathematical model that relates the descriptors to the biological activity. nih.govbldpharm.com

Validating the model using statistical metrics and external test sets to ensure its predictive power. nih.govbldpharm.com

These models can then be used to predict the activity of new, untested pyrazole derivatives and guide the design of compounds with improved properties. nih.gov Although QSAR studies have been conducted on various pyrazole derivatives for different biological targets, including COX enzymes ctdbase.orgbldpharm.com, specific published QSAR studies focusing on this compound or a series of compounds that explicitly include this compound were not identified in the search results.

Virtual Screening and Rational Design Strategies for Optimizing this compound-like Scaffolds

Virtual screening (VS) and rational design are computational strategies used to discover and optimize lead compounds. newdrugapprovals.orgwikipedia.orgbidd.groupwikipedia.org Virtual screening involves computationally sifting through large databases of chemical compounds to identify potential hits that are likely to bind to a target protein, such as COX-2. newdrugapprovals.orgwikipedia.orgbidd.groupwikipedia.org This can be done using ligand-based approaches (comparing potential compounds to known active ligands) or structure-based approaches (docking compounds into the target's active site). wikipedia.orgbidd.groupwikipedia.org

Rational design, guided by structural information and computational predictions, involves the de novo design or modification of chemical structures to enhance desired properties, such as potency, selectivity, and pharmacokinetic profiles. newdrugapprovals.orgwikipedia.orgbidd.groupuni.lu In the context of this compound-like scaffolds (i.e., pyrazole derivatives acting as COX-2 inhibitors), rational design strategies would leverage insights from molecular modeling, docking, and QSAR studies to propose modifications to the basic pyrazole structure and its substituents. newdrugapprovals.orgwikipedia.orguni.lu

This could involve:

Designing compounds with improved interactions with key amino acid residues in the COX-2 active site. blogspot.commims.comguidetomalariapharmacology.org

Modifying the structure to enhance selectivity against COX-1. wikipedia.orgmims.com

Introducing structural features predicted by QSAR models to improve activity. nih.govbldpharm.com

Using virtual screening to search for novel pyrazole or pyrazole-like compounds with predicted COX-2 inhibitory activity. newdrugapprovals.orgwikipedia.orgbidd.groupwikipedia.org

While virtual screening and rational design are broadly applied in the discovery of COX inhibitors and optimization of various chemical scaffolds, including pyrazoles ctdbase.orguni.lu, specific published research detailing virtual screening campaigns aimed at finding this compound-like compounds or rational design efforts focused on optimizing the this compound scaffold itself were not found within the scope of this review.

Analytical Methodologies for the Quantitative and Qualitative Assessment of Lefucoxib and Its Metabolites

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification

High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) is a sensitive and specific method for the quantitative determination of lefucoxib in biological samples such as rat plasma, urine, and feces. nih.gov This method is particularly useful in pharmacokinetic studies. nih.gov The principle of fluorescence detection involves exciting a fluorescent compound with light at a specific wavelength and measuring the emitted light at a longer wavelength. scioninstruments.com

A typical HPLC-FLD method for this compound involves sample preparation, often using liquid-liquid extraction. nih.gov For instance, methyl tert-butyl ether has been used for the extraction of this compound from rat biological matrices. nih.gov Celecoxib (B62257) can be employed as an internal standard in such analyses. nih.gov Chromatographic separation is commonly performed on a reversed-phase C18 column. nih.gov A mobile phase gradient, such as one consisting of water and methanol, is used to elute the analytes at a controlled flow rate. nih.gov

Validation of the HPLC-FLD method demonstrates its suitability for quantitative analysis. Key validation parameters include linearity, limit of quantification (LOQ), precision (intra- and inter-assay), and recovery. nih.gov A method for determining this compound in rat plasma, urine, and feces showed linearity in the range of 5.0-1000.0 ng/mL with a correlation coefficient (r) of 0.9994. nih.gov The LOQ was established at 5.0 ng/mL. nih.gov Precision values were within acceptable limits, with inter-assay precision ≤ 14.2% and intra-assay precision ≤ 5.5%. nih.gov Relative recoveries ranged from 97.9% to 108.1%, and absolute recoveries were approximately 70.0%. nih.gov The stability of this compound in biological matrices under various conditions, such as at room temperature and after freeze-thaw cycles, is also assessed to ensure reliable quantification. nih.gov

The successful application of HPLC-FLD methods for this compound quantification has been demonstrated in pharmacokinetic studies in rats. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MSn) for Metabolite Identification and Profiling

Liquid Chromatography-Mass Spectrometry (LC-MSn) is a powerful technique for the identification and profiling of drug metabolites. ctdbase.orgresearchgate.net It combines the separation capabilities of liquid chromatography with the sensitivity and structural information provided by mass spectrometry, including multi-stage mass spectrometry (MSn). researchgate.netthermofisher.com LC-MSn is particularly valuable for analyzing complex biological extracts where metabolites are present, often at low concentrations. researchgate.net

In the context of this compound metabolism, LC-MSn analysis has been employed to investigate its biotransformation in rats. nih.gov Studies have shown that hydroxylation is a primary metabolic pathway for this compound in this species. nih.gov LC-MSn can detect and provide mass spectral data for metabolites, aiding in their tentative identification. nih.gov For example, the chemical structure of a di-hydroxy metabolite of this compound was identified using MSn spectra. nih.gov This metabolite was detected in rat plasma, urine, and feces following oral administration of this compound. nih.gov

However, identifying the precise structure of some metabolites, particularly isomeric forms, can be challenging using LC-MSn alone. nih.gov For instance, the chemical structures of mono-hydroxy metabolites of this compound could not be definitively identified by MSn analysis due to the presence of similar methyl groups on the phenyl ring. nih.gov In such cases, complementary techniques are required for full structural elucidation.

LC-MSn workflows often involve high-resolution accurate mass data acquisition and fragmentation analysis (MS/MS or MSn) to obtain structural information. thermofisher.comthermofisher.com This fragmentation data provides crucial insights into the structure of metabolites and helps determine the site of metabolic transformation. thermofisher.com Various data acquisition strategies and fragmentation techniques can be employed to increase confidence in metabolite identification. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural characterization of organic compounds, including drug metabolites. researchgate.netethz.ch While LC-MSn provides valuable fragmentation data, NMR offers detailed information about the connectivity and spatial arrangement of atoms within a molecule. researchgate.netipb.pt This is particularly useful for confirming the structures of metabolites or elucidating the structures of unknown metabolites that cannot be fully characterized by MS data alone. nih.gov

In the study of this compound metabolism, when LC-MSn analysis could not distinguish between isomeric mono-hydroxy metabolites, NMR spectroscopy was successfully employed. nih.gov To obtain sufficient quantities of metabolites for NMR analysis, in vitro metabolism studies using liver microsome incubations were utilized. nih.gov

Various NMR techniques can be applied for structural elucidation, including one-dimensional (1D) NMR such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR experiments like ¹H-¹H Correlated Spectroscopy (COSY). researchgate.netipb.ptftb.com.hr Analysis of the chemical shifts, coupling constants, and correlations observed in NMR spectra provides detailed structural information. ipb.ptftb.com.hr For the mono-hydroxy metabolites of this compound, ¹H NMR analysis, specifically through the analysis of integrating heights of signals, helped clarify the quantitative ratio of the two isomeric metabolites. nih.gov Furthermore, ¹H-¹H COSY analysis was instrumental in identifying the chemical structures of these isomeric metabolites which exhibited the same retention time in chromatograms. nih.gov

NMR spectroscopy is a powerful tool for obtaining both qualitative and, in some cases, quantitative information about the structural features of metabolites. researchgate.net Its application is essential for the confident identification and characterization of drug biotransformation products.

Q & A

Q. What are the primary metabolic pathways of lefucoxib in mammalian systems, and what analytical methods are recommended for their identification?

this compound undergoes hydroxylation as its primary metabolic pathway in rats, producing monohydroxy and dihydroxy metabolites detectable in plasma, urine, and feces. Methodologically, in vivo studies should combine HPLC with fluorescence detection and LC-MSⁿ for metabolite profiling, while in vitro liver microsome incubations enable structural elucidation via ¹H NMR and ¹H–¹H correlated spectroscopy . For reproducibility, ensure microsome incubation protocols align with species-specific metabolic activity and validate chromatographic separation parameters to resolve isomeric metabolites.

Q. How should researchers design experiments to characterize this compound’s pharmacokinetics in preclinical models?

Pharmacokinetic studies require non-compartmental analysis for basic parameters (e.g., AUC, Cₘₐₓ) and population pharmacokinetic modeling for sparse sampling scenarios (e.g., synovial fluid distribution). Use HPLC-MS for quantifying this compound and its metabolites, ensuring calibration curves cover physiologically relevant concentrations. Include controls for matrix effects in biological samples, and report limits of detection/quantitation to support data validity .

Q. What criteria should guide the selection of in vitro and in vivo models for this compound metabolism studies?

Prioritize models with CYP450 enzyme profiles relevant to human metabolic pathways. For in vitro studies, use liver microsomes or hepatocytes from species with high homology to human CYP2C9 (the enzyme implicated in this compound metabolism). In vivo, rodent models should include timed sample collection (plasma, excreta) to capture metabolite kinetics. Cross-validate findings between models to address interspecies variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound metabolite data arising from overlapping chromatographic peaks or isomeric metabolites?

Q. How should researchers structure supplemental materials for this compound studies to enhance reproducibility?

  • Include raw chromatograms, spectral data, and anonymized pharmacokinetic datasets.
  • Provide step-by-step protocols for complex procedures (e.g., microsome incubations).
  • Use hyperlinked references within the main text to connect findings with supplemental validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.